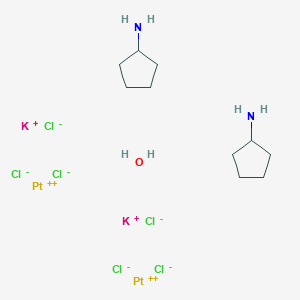
Kpt(cpa)Cl3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(cyclopentylamine)platinate(0): is a platinum-based compound with the molecular formula C10H24Cl6K2N2OPt2 and a molecular weight of 869.38 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(cyclopentylamine)platinate(0) typically involves the reaction of platinum complexes with cyclopentylamine and chlorine sources under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the stability of the platinum complex .
Industrial Production Methods: Industrial production of Trichloro(cyclopentylamine)platinate(0) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the desired compound with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(cyclopentylamine)platinate(0) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligand substitution reactions can occur, where the cyclopentylamine or chloride ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of other ligands like phosphines or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(II) or platinum(IV) complexes, while substitution reactions can produce a variety of platinum-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry: Trichloro(cyclopentylamine)platinate(0) is used as a precursor for the synthesis of other platinum complexes. It serves as a starting material for the preparation of catalysts and coordination compounds.
Biology and Medicine: In biological and medical research, platinum compounds are studied for their potential anticancer properties. Trichloro(cyclopentylamine)platinate(0) is investigated for its ability to interact with DNA and inhibit cancer cell growth.
Industry: In the industrial sector, this compound is used in the development of advanced materials and catalysts for chemical processes. Its unique properties make it suitable for applications in electronics and nanotechnology.
Wirkmechanismus
The mechanism of action of Trichloro(cyclopentylamine)platinate(0) involves its interaction with biological molecules, particularly DNA. The compound binds to DNA, causing cross-linking and disruption of the DNA structure. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death . The molecular targets include guanine bases in the DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum compound used in chemotherapy.
Oxaliplatin: A platinum-based drug used to treat colorectal cancer.
Comparison: Trichloro(cyclopentylamine)platinate(0) is unique due to its specific ligand structure, which may confer different reactivity and biological activity compared to other platinum compounds. Its cyclopentylamine ligand provides distinct steric and electronic properties that can influence its interactions with biological targets .
Eigenschaften
CAS-Nummer |
122792-68-1 |
|---|---|
Molekularformel |
C10H24Cl6K2N2OPt2 |
Molekulargewicht |
869.4 g/mol |
IUPAC-Name |
dipotassium;cyclopentanamine;platinum(2+);hexachloride;hydrate |
InChI |
InChI=1S/2C5H11N.6ClH.2K.H2O.2Pt/c2*6-5-3-1-2-4-5;;;;;;;;;;;/h2*5H,1-4,6H2;6*1H;;;1H2;;/q;;;;;;;;2*+1;;2*+2/p-6 |
InChI-Schlüssel |
ARYLTLOLHGCTGR-UHFFFAOYSA-H |
SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Kanonische SMILES |
C1CCC(C1)N.C1CCC(C1)N.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Pt+2].[Pt+2] |
Synonyme |
KPt(cpa)Cl3 trichloro(cyclopentylamine)platinate(0) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















